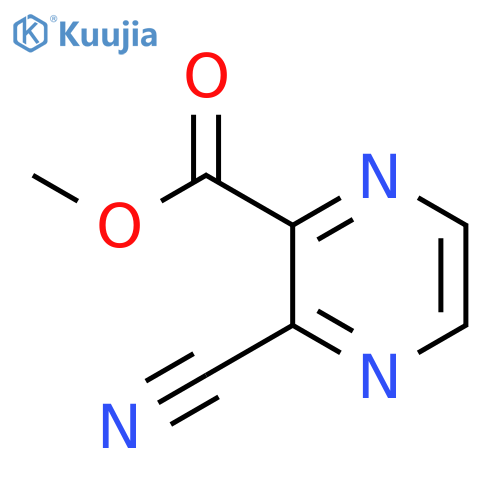Cas no 74402-57-6 (Methyl 3-cyanopyrazinecarboxylate)

74402-57-6 structure
商品名:Methyl 3-cyanopyrazinecarboxylate
Methyl 3-cyanopyrazinecarboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-cyanopyrazinecarboxylate
- DB-319946
- 74402-57-6
- F51594
- SCHEMBL929825
- METHYL3-CYANOPYRAZINE-2-CARBOXYLATE
- METHYL 3-CYANOPYRAZINE-2-CARBOXYLATE
-
- インチ: InChI=1S/C7H5N3O2/c1-12-7(11)6-5(4-8)9-2-3-10-6/h2-3H,1H3
- InChIKey: KGNJCMFKWVWTCO-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 163.038176411Da
- どういたいしつりょう: 163.038176411Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 75.9Ų
Methyl 3-cyanopyrazinecarboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM334912-1g |
Methyl 3-cyanopyrazine-2-carboxylate |
74402-57-6 | 95%+ | 1g |
$336 | 2021-08-18 | |
| Crysdot LLC | CD11063742-5g |
Methyl 3-cyanopyrazine-2-carboxylate |
74402-57-6 | 97% | 5g |
$982 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741838-1g |
Methyl 3-cyanopyrazine-2-carboxylate |
74402-57-6 | 98% | 1g |
¥3454.00 | 2024-07-28 | |
| Crysdot LLC | CD11063742-1g |
Methyl 3-cyanopyrazine-2-carboxylate |
74402-57-6 | 97% | 1g |
$327 | 2024-07-18 | |
| Chemenu | CM334912-1g |
Methyl 3-cyanopyrazine-2-carboxylate |
74402-57-6 | 95%+ | 1g |
$365 | 2023-01-18 |
Methyl 3-cyanopyrazinecarboxylate 関連文献
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
74402-57-6 (Methyl 3-cyanopyrazinecarboxylate) 関連製品
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
